molecular formula C7H11N3O B15274950 6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one

6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B15274950
M. Wt: 153.18 g/mol
InChI Key: MJFXOZXVIYMBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one typically involves the condensation of ethyl acetoacetate with methylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various dihydropyrimidine derivatives .

Scientific Research Applications

6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4-methyl-2-(methylaminomethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O/c1-5-3-7(11)10-6(9-5)4-8-2/h3,8H,4H2,1-2H3,(H,9,10,11)

InChI Key

MJFXOZXVIYMBFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)CNC

Origin of Product

United States

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